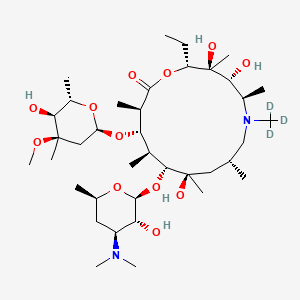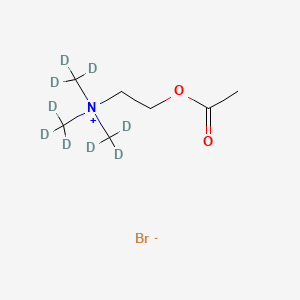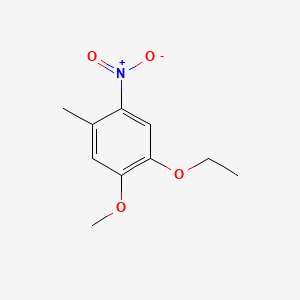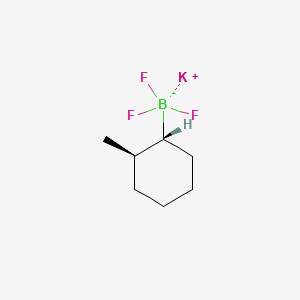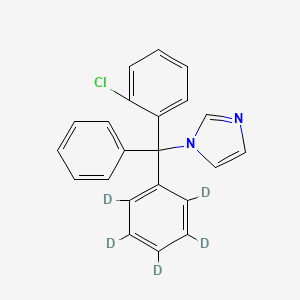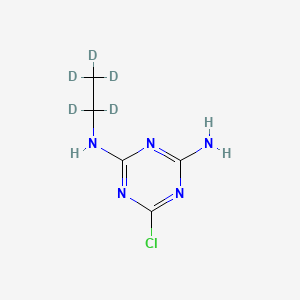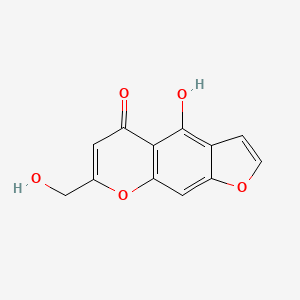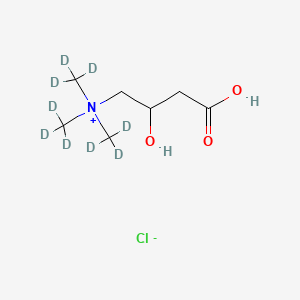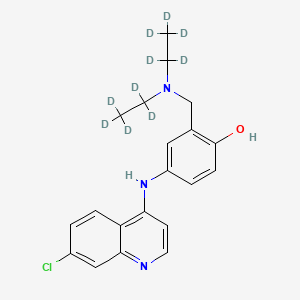
アモジアキン-d10
説明
Amodiaquine-d10 is a variant of Amodiaquine, an antimalarial drug . It is a 4-aminoquinoquinoline compound with anti-inflammatory properties . The molecular formula of Amodiaquine-d10 is C20H12D10ClN3O .
Synthesis Analysis
Amodiaquine and its active metabolite, desethylamodiaquine, can be determined using a sensitive and selective LC–MS/MS method . This method was used to describe their pharmacokinetic parameters in patients with uncomplicated falciparum malaria treated with the fixed-dose combination, artesunate-amodiaquine .
Molecular Structure Analysis
The molecular structure of Amodiaquine-d10 is similar to that of Amodiaquine . The average mass of Amodiaquine-d10 is 365.923 Da, and the monoisotopic mass is 365.207916 Da .
Chemical Reactions Analysis
Amodiaquine undergoes hepatic biotransformation to its principal biologically active metabolite, desethylamodiaquine . This process is the predominant route of Amodiaquine clearance, with such a considerable first pass effect that very little orally administered Amodiaquine escapes untransformed into the systemic circulation .
Physical And Chemical Properties Analysis
Amodiaquine-d10 has a density of 1.3±0.1 g/cm3, a boiling point of 478.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 77.0±3.0 kJ/mol, and the flash point is 242.9±28.7 °C . The index of refraction is 1.669, and the molar refractivity is 105.5±0.3 cm3 .
科学的研究の応用
定量のための内部標準
アモジアキン-d10は、薬物動態研究におけるアモジアキンの濃度を正確に測定するための内部標準として使用されます。 これは、不適切な薬物暴露と抗マラリア薬耐性を区別し、標的集団における最適な投与量を決定するために不可欠です .
乳がん治療研究
研究では、アモジアキンの乳がん治療における再利用の可能性を探り、そのin vitroでの有効性と作用機序を評価しています .
薬物動態プロファイリング
研究では、アモジアキンとその活性代謝物の薬物動態プロファイルを調査し、特に幼児や小児と、より年長の小児や成人を比較して、異なる年齢層に焦点を当てています .
免疫アッセイの開発
This compoundは、アモジアキンの迅速な検出と定量のための抗体ベースのアッセイの開発に関与しており、これは、高度な機器なしでマラリア症例を管理するために不可欠です .
ハイスループット定量法
この化合物は、支持液相抽出技術を用いた血漿中のアモジアキンとその代謝物のハイスループット定量法に使用され、これは大規模な治療モニタリングにとって重要です .
薬物品質管理
作用機序
Target of Action
Amodiaquine-d10, a deuterium labeled form of Amodiaquine, is primarily targeted against the Plasmodium falciparum . The primary target of Amodiaquine is Fe (II)-protoporphyrin IX . This compound plays a crucial role in the life cycle of the malaria parasite, making it an effective target for antimalarial drugs .
Mode of Action
Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . Amodiaquine binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
Amodiaquine-d10 affects the biochemical pathway of heme polymerization within the malaria parasite . By inhibiting heme polymerase activity, it prevents the conversion of toxic heme to a less toxic form . This leads to the accumulation of toxic heme within the parasite, disrupting its membrane function and ultimately leading to the death of the parasite .
Pharmacokinetics
Amodiaquine-d10 is bioactivated hepatically to its primary metabolite, N-desethylamodiaquine , by the cytochrome p450 enzyme CYP2C8 . Amodiaquine exposure (median AUC 0-∞) was significantly higher in infants and children aged 1–5 years compared to older children and adults . Even though infants received a lower mg/kg amodiaquine dose, they had higher exposure .
Result of Action
The result of Amodiaquine-d10’s action is the effective treatment of malaria , including Plasmodium falciparum malaria when uncomplicated . It is recommended to be given with artesunate to reduce the risk of resistance . Amodiaquine has also been found to work against chloroquine-resistant P. falciparum strains of malaria .
Action Environment
The action of Amodiaquine-d10 can be influenced by various environmental factors. For instance, there have been reports of increased liver toxicity in people with HIV/AIDS on zidovudine or efavirenz when treated with amodiaquine-containing ACT regimens . Therefore, it is recommended that these people avoid amodiaquine . Furthermore, the World Health Organization (WHO) recommends its use for pregnant women during the second and third trimester as well as during lactation .
Safety and Hazards
Amodiaquine-d10, like Amodiaquine, may have some safety concerns. Amodiaquine has been reported to cause liver problems or low blood cell levels in rare cases . When taken in excess, it may cause headaches, trouble seeing, seizures, and cardiac arrest . Therefore, it is recommended that people with HIV/AIDS on zidovudine or efavirenz avoid Amodiaquine .
将来の方向性
The efficacy of artesunate-amodiaquine at currently recommended dosage regimens was high across all age groups . Amodiaquine and desethylamodiaquine exposure was not reduced in underweight-for-age young children or those with high parasitaemia, two of the most vulnerable target populations . A larger pharmacokinetic study with close monitoring of safety, including full blood counts and liver function tests, is needed to confirm the higher Amodiaquine exposure in infants, understand any safety implications, and assess whether dose optimization in this vulnerable, understudied population is needed .
生化学分析
Biochemical Properties
Amodiaquine-d10 plays a crucial role in biochemical reactions, particularly in the context of its antimalarial activity. It interacts with several enzymes and proteins, including histamine N-methyltransferase and cytochrome P450 enzymes. Histamine N-methyltransferase is inhibited by Amodiaquine-d10, which contributes to its anti-inflammatory effects. Additionally, Amodiaquine-d10 is metabolized by cytochrome P450 enzymes, particularly CYP2C8, to form its active metabolite, N-desethylamodiaquine. This interaction is essential for its antimalarial efficacy .
Cellular Effects
Amodiaquine-d10 exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Amodiaquine-d10 has been shown to activate the nuclear receptor Nurr1, which plays a role in the regulation of inflammatory responses and neuronal survival. This activation leads to changes in gene expression that promote anti-inflammatory effects and neuroprotection . Additionally, Amodiaquine-d10 affects cellular metabolism by inhibiting histamine N-methyltransferase, thereby reducing histamine levels and modulating inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of Amodiaquine-d10 involves several key interactions at the molecular level. Amodiaquine-d10 inhibits heme polymerase activity in Plasmodium falciparum, leading to the accumulation of toxic free heme, which disrupts parasite membrane function and ultimately kills the parasite . Additionally, Amodiaquine-d10 binds to the ligand-binding domain of the nuclear receptor Nurr1, enhancing its transcriptional activity and promoting anti-inflammatory effects . The compound also inhibits histamine N-methyltransferase, reducing histamine levels and modulating inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amodiaquine-d10 change over time due to its stability, degradation, and long-term impact on cellular function. Amodiaquine-d10 is relatively stable under standard storage conditions, with a shelf life of up to four years . Its degradation products and long-term effects on cellular function have been observed in in vitro and in vivo studies. For example, prolonged exposure to Amodiaquine-d10 can lead to reduced histamine levels and sustained anti-inflammatory effects . Additionally, the compound’s stability and degradation profile are crucial for its use as an internal standard in mass spectrometry .
Dosage Effects in Animal Models
The effects of Amodiaquine-d10 vary with different dosages in animal models. At therapeutic doses, Amodiaquine-d10 exhibits significant antimalarial and anti-inflammatory effects. At higher doses, toxic or adverse effects may occur. For instance, high doses of Amodiaquine-d10 can lead to hepatotoxicity and cardiotoxicity, similar to its non-deuterated counterpart . Additionally, the compound’s neuroprotective effects have been observed in animal models of Parkinson’s disease, where it enhances the phosphorylation of P38 mitogen-activated kinase and promotes dopaminergic neuron survival .
Metabolic Pathways
Amodiaquine-d10 is involved in several metabolic pathways, primarily through its conversion to N-desethylamodiaquine by cytochrome P450 enzymes, particularly CYP2C8 . This metabolic pathway is crucial for its antimalarial activity, as the active metabolite N-desethylamodiaquine exhibits potent antimalarial effects. Additionally, Amodiaquine-d10 may interact with other enzymes and cofactors involved in histamine metabolism, further modulating its anti-inflammatory properties .
Transport and Distribution
Amodiaquine-d10 is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed to the liver, where it undergoes hepatic biotransformation to form its active metabolite . Additionally, Amodiaquine-d10 can cross the blood-brain barrier, allowing it to exert neuroprotective effects in the central nervous system . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of Amodiaquine-d10 is essential for its activity and function. Amodiaquine-d10 is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolic and pharmacological effects . Additionally, the compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, Amodiaquine-d10’s interaction with the nuclear receptor Nurr1 involves its localization to the nucleus, where it enhances Nurr1’s transcriptional activity and promotes anti-inflammatory effects .
特性
IUPAC Name |
2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDSSHSILBFBN-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675612 | |
| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189449-70-4 | |
| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the purpose of using Amodiaquine-d10 in the study?
A1: Amodiaquine-d10 serves as an internal standard in the LC-MS/MS method for quantifying Amodiaquine and N-Desethyl Amodiaquine in human plasma []. Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and analysis, ultimately improving the accuracy and precision of drug concentration measurements.
Q2: How does the use of Amodiaquine-d10 as an internal standard contribute to the reliability of the analytical method?
A2: Amodiaquine-d10, being a deuterated form of Amodiaquine, possesses very similar chemical properties to the analyte. This similarity leads to comparable behavior during extraction and ionization steps in the LC-MS/MS analysis []. By comparing the signal response of the analytes (Amodiaquine and N-Desethyl Amodiaquine) to the known concentration of Amodiaquine-d10, researchers can achieve more accurate and reliable quantification of the drugs in plasma samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)
